8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a benzodiazol-2-ylsulfanyl group at position 8 and a 4-chlorophenylmethyl substituent at position 5. Purine derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiasthmatic properties . The structural uniqueness of this compound lies in its combination of a benzodiazole moiety (a heterocyclic aromatic system) and a 4-chlorophenyl group, which may enhance lipophilicity and receptor-binding affinity compared to simpler purine analogs.
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c1-26-16-15(17(28)25-19(26)29)27(10-11-6-8-12(21)9-7-11)20(24-16)30-18-22-13-4-2-3-5-14(13)23-18/h2-9H,10H2,1H3,(H,22,23)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAZQLQUNPJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-mercaptobenzimidazole with a suitable purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The purine structure may interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Antimicrobial Activity
- Compound 168a : Demonstrates potent activity against Gram-negative bacteria (E. coli, MIC: 1.5 mg/mL), comparable to ciprofloxacin. The 4-chlorophenyl group likely enhances membrane penetration .
- Compound 169b : Targets Gram-positive bacteria, attributed to the nitro group’s electron-withdrawing effects, which may disrupt bacterial cell wall synthesis .
Antiasthmatic Activity
Physicochemical Properties
- The target compound balances lipophilicity (chlorophenyl) with aromatic polarity (benzodiazole) .
- Metabolic Stability : Allyl () and benzodiazole groups (target) may resist oxidative metabolism compared to simpler alkyl chains .
Biological Activity
The compound 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. The incorporation of the benzodiazolylsulfanyl group appears to enhance the interaction with biological receptors. For instance, compounds similar to this one have shown effectiveness against various bacterial strains and fungi. A study highlighted that benzodiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In particular, it was tested against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The results indicated that the compound induced cytotoxic effects, leading to significant reductions in cell viability at specific concentrations. The IC50 values were reported to be in the micromolar range, suggesting a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), these compounds were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may play a role in modulating inflammatory responses .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including our compound of interest. The research utilized disc diffusion methods to assess activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
In another significant study focusing on anticancer activity, researchers treated MCF-7 and HCT-116 cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HCT-116 cells. Apoptotic assays confirmed that the compound induced programmed cell death in these cancer cells .
Research Findings Summary Table
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to separate polar intermediates and detect UV-active impurities (λ = 254 nm) .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
- TLC monitoring : Silica gel plates (ethyl acetate:hexane = 3:7) visualize reaction progress; Rf ~0.5 for the final product .
How can computational methods predict metabolic pathways for this compound?
Advanced Research Question
- In silico tools : Use SwissADME to identify CYP450 oxidation sites (e.g., benzimidazole sulfur) and GLORY for glucuronidation potential .
- Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to predict demethylation or sulfoxide formation .
- MD simulations : Assess stability of metabolite-protein complexes over 100 ns trajectories to prioritize lab-scale synthesis of stable analogs .
What strategies mitigate solubility challenges in biological assays?
Basic Research Question
- Co-solvent systems : Use DMSO (≤1% v/v) in PBS buffer (pH 7.4) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce phosphate esters at the N3-methyl group to enhance aqueous solubility; cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability in cell-based assays .
How do steric and electronic effects of the 4-chlorobenzyl group influence receptor binding?
Advanced Research Question
- Steric effects : The bulky 4-chlorobenzyl group occupies a hydrophobic pocket in adenosine A₂A receptors, reducing off-target binding. Replace with 3-chlorobenzyl to test steric tolerance .
- Electronic effects : The electron-withdrawing Cl enhances π-π stacking with Tyr271 in the receptor. Replace Cl with F (less electronegative) to weaken interactions and quantify affinity shifts via SPR assays .
What protocols validate the compound’s stability under physiological conditions?
Basic Research Question
- Forced degradation studies : Incubate in simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via LC-MS/MS . Major degradation pathway: hydrolysis of the purine-dione ring .
- Light exposure tests : Store in amber vials under UV light (254 nm, 48 hrs); monitor photodegradation via HPLC (≥95% purity retention required) .
How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration in vivo) .
- Metabolite interference : Identify active metabolites (e.g., N-demethylated derivatives) via HR-MS/MS and test their activity separately .
- Dose normalization : Adjust in vivo doses based on allometric scaling (e.g., mouse-to-human conversion factor = 12.3) .
What mechanistic insights explain the compound’s selectivity for purinergic receptors over kinase targets?
Advanced Research Question
- Binding pocket analysis : The benzimidazole-thioether group forms hydrogen bonds with His264 in A₂A receptors but sterically clashes with ATP-binding sites in kinases (e.g., EGFR) .
- Free energy calculations : Use MM-PBSA to show stronger binding (ΔG = -8.2 kcal/mol) to A₂A vs. weaker interactions (ΔG = -5.1 kcal/mol) with CDK2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
